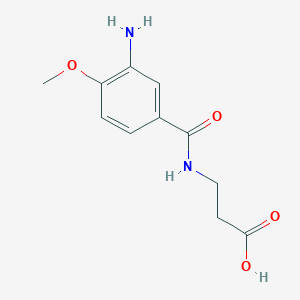
3-(3-Amino-4-methoxybenzamido)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 3-(3-Amino-4-methoxybenzamido)propanoic acid typically involves the reaction of 3-amino-4-methoxybenzoic acid with propanoic acid derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields . Industrial production methods may involve bulk manufacturing processes that ensure the compound’s purity and consistency .
化学反应分析
3-(3-Amino-4-methoxybenzamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
3-(3-Amino-4-methoxybenzamido)propanoic acid has diverse applications in scientific research:
作用机制
The mechanism of action of 3-(3-Amino-4-methoxybenzamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
相似化合物的比较
3-(3-Amino-4-methoxybenzamido)propanoic acid can be compared with other similar compounds, such as:
2,3-Dimethoxybenzoic acid: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
3-Acetoxy-2-methylbenzoic acid: This compound also shares structural similarities but differs in its functional groups and reactivity.
生物活性
3-(3-Amino-4-methoxybenzamido)propanoic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₁H₁₄N₂O₃
- Molecular Weight : 222.25 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antimicrobial properties and potential applications in cancer therapy.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- In vitro Studies : Several studies have demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli .
| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
The antimicrobial mechanism of this compound involves:
- Inhibition of Cell Wall Synthesis : The compound interferes with the biosynthesis of peptidoglycan, a critical component of bacterial cell walls.
- Disruption of Metabolic Pathways : It may also affect metabolic enzymes, leading to reduced energy production in bacterial cells.
Study on Antimicrobial Resistance
A study published in early 2023 highlighted the efficacy of this compound as an alternative to traditional antibiotics in combating antimicrobial resistance (AMR). The compound showed a synergistic effect when combined with other antibiotics, enhancing their effectiveness against resistant strains .
Cancer Therapeutics Research
Another area of research focuses on the potential anticancer properties of this compound. In vitro studies have indicated that it may induce apoptosis in cancer cells by activating specific apoptotic pathways. For example, treatment with this compound led to increased levels of pro-apoptotic proteins in human cancer cell lines .
Research Findings Summary
Recent findings suggest that this compound holds promise as both an antimicrobial agent and a potential therapeutic for cancer treatment. Its ability to inhibit bacterial growth and induce apoptosis in cancer cells positions it as a valuable candidate for further research.
属性
IUPAC Name |
3-[(3-amino-4-methoxybenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-17-9-3-2-7(6-8(9)12)11(16)13-5-4-10(14)15/h2-3,6H,4-5,12H2,1H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDAISFSLAJYTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














